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Compound of Interest

Compound Name: JMV 449 acetate

Cat. No.: B10825024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotensin (NT) research, the selection of appropriate molecular tools is

paramount for elucidating the complex roles of the neurotensinergic system in health and

disease. JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist, has

long been a staple in these investigations.[1][2][3] However, the expanding scope of research

into the distinct functions of neurotensin receptor subtypes (NTS1 and NTS2) has necessitated

the development and characterization of alternative compounds with varied selectivity and

pharmacological profiles. This guide provides a comprehensive comparison of key alternatives

to JMV 449 acetate, offering a valuable resource for researchers designing experiments to

probe the multifaceted actions of neurotensin.

Performance Comparison of Neurotensin Receptor
Ligands
The following tables summarize the quantitative data for JMV 449 acetate and its alternatives,

focusing on their binding affinities and functional potencies at the NTS1 and NTS2 receptors.
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Compound
Receptor
Target(s)

Binding
Affinity
(IC50/Ki)

Functional
Potency
(EC50)

Key
Characteristic
s

JMV 449 acetate
NTS1/NTS2

Agonist

IC50 = 0.15 nM

(neonatal mouse

brain)[1][2]

EC50 = 1.9 nM

(guinea pig ileum

contraction)[1][2]

Potent,

metabolically

stable, long-

lasting effects[3]

[4]

NT79
NTS2-selective

Agonist

Selective for

hNTS2 over

hNTS1[5]

ED50 = 0.14

µg/kg (acetic

acid-induced

writhing)[5]

Analgesic and

antipsychotic-like

effects without

hypothermia or

hypotension[5]

CGX-1160 NTS Agonist - -

Analgesic

peptide

administered

intrathecally[6][7]

ML314
NTS1-biased

Agonist

EC50 = 2.0 µM

(β-arrestin

recruitment)[8][9]

[10]

EC50 = 3.41 µM

(β-arrestin

recruitment); No

significant Ca2+

mobilization[9]

Brain-penetrant,

non-peptidic, β-

arrestin biased

agonist[8][9][10]

PD149163
NTS1-selective

Agonist

Ki = 159 nM

(NTS1); No

affinity for

NTS2[11]

-

Brain-penetrant,

non-peptide with

antipsychotic-like

properties[12]

[13]

SR48692
NTS1-selective

Antagonist

IC50 = 15.3 nM

(HT29 cells);

20.4 nM

(N1E115 cells)

[14]

-

Potent, selective,

non-peptide

NTS1

antagonist[15]

[16]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7783846/
https://www.tocris.com/products/jmv-449_1998
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783846/
https://www.tocris.com/products/jmv-449_1998
https://pubmed.ncbi.nlm.nih.gov/1425958/
https://pubs.acs.org/doi/10.1021/acsptsci.4c00086
https://pubmed.ncbi.nlm.nih.gov/19874804/
https://pubmed.ncbi.nlm.nih.gov/19874804/
https://pubmed.ncbi.nlm.nih.gov/19874804/
https://pubmed.ncbi.nlm.nih.gov/17513651/
https://www.researchgate.net/publication/6318256_The_Pharmacokinetics_of_the_Conopeptide_Contulakin-G_CGX-1160_After_Intrathecal_Administration_An_Analysis_of_Data_from_Studies_in_Beagles
https://pubs.acs.org/doi/abs/10.1021/ml400176n
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940307/
https://pubmed.ncbi.nlm.nih.gov/24611085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940307/
https://pubs.acs.org/doi/abs/10.1021/ml400176n
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940307/
https://pubmed.ncbi.nlm.nih.gov/24611085/
https://www.researchgate.net/figure/Affinities-of-PD149163-and-Reference-Compounds-at-Various-Receptors-Transporters_tbl1_8554816
https://pmc.ncbi.nlm.nih.gov/articles/PMC3110992/
https://pubmed.ncbi.nlm.nih.gov/24076181/
https://www.tocris.com/products/sr-48692_3721
https://pmc.ncbi.nlm.nih.gov/articles/PMC45600/
https://www.pnas.org/doi/10.1073/pnas.90.1.65
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below

are detailed methodologies for key assays used in the characterization of neurotensin receptor

ligands.

Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for its receptor.

Protocol:

Membrane Preparation: Membranes are prepared from cells or tissues expressing the

neurotensin receptor of interest (e.g., neonatal mouse brain, HT29 cells, or cells

recombinantly expressing NTS1 or NTS2).

Incubation: A constant concentration of a radiolabeled ligand (e.g., [125I]-NT) is incubated

with the membrane preparation in a suitable buffer.

Competition: Increasing concentrations of the unlabeled test compound (e.g., JMV 449,

NT79) are added to compete with the radioligand for binding to the receptor.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters, representing the amount of bound

radioligand, is measured using a gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is calculated. This value can be converted to a binding

affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate intracellular calcium

release following receptor activation, a key event in NTS1 signaling.

Protocol:
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Cell Culture: Cells expressing the neurotensin receptor (e.g., HT29 or PC12 cells) are

cultured in appropriate multi-well plates.[17][18]

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM

or Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.[19]

Agonist Stimulation: The test compound is added to the wells, and the change in

fluorescence is monitored over time using a fluorescence plate reader or a high-content

imaging system.[20]

Data Analysis: The concentration of the agonist that produces 50% of the maximal response

(EC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following

diagrams have been generated using Graphviz.
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Caption: Neurotensin Receptor Signaling Pathways.
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Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay Workflow.
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Calcium Mobilization Assay Workflow
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Caption: Calcium Mobilization Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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